molecular formula C18H18N4O2 B2452849 2-(1H-indol-1-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034500-48-4

2-(1H-indol-1-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2452849
CAS No.: 2034500-48-4
M. Wt: 322.368
InChI Key: KEEZFMNLJKRQND-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone is a synthetically derived complex organic compound of significant interest in medicinal chemistry and drug discovery research. It features a multifaceted molecular structure incorporating an indole core, a pyrrolidine ring, and a pyridazine moiety, all of which are privileged scaffolds in pharmaceutical development . The indole ring system is a near-ubiquitous component of biologically active molecules and natural products, known to impart various pharmacological properties . Similarly, nitrogen-containing heterocycles like pyrrolidine and pyridazine are prevalent in FDA-approved therapeutics and are frequently explored in the design of new active compounds . This combination of structures makes the compound a valuable chemical tool or building block for synthesizing more complex molecules for biological screening. Its specific molecular architecture suggests potential utility as a ligand in probing protein-ligand interactions and cellular signaling pathways. Researchers may employ this compound in various in vitro studies to investigate its interactions with enzymes, receptors, or other biological targets. The compound is provided for non-human research applications only. It is strictly intended for use in controlled laboratory settings in chemical, biological, and medicinal research. This product is not a drug, medicine, or cosmetic, and it has not been approved by the FDA for the prevention, treatment, or cure of any medical condition or disease. It is categorically not for human or veterinary consumption of any kind.

Properties

IUPAC Name

2-indol-1-yl-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c23-18(13-21-10-7-14-4-1-2-5-16(14)21)22-11-8-15(12-22)24-17-6-3-9-19-20-17/h1-7,9-10,15H,8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEZFMNLJKRQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NN=CC=C2)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-indol-1-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an indole moiety linked to a pyrrolidine ring via an ethanone connector, and it incorporates a pyridazinyl group. Its structural complexity suggests a multifaceted interaction with biological targets.

Chemical Identifiers:

  • IUPAC Name: (2S)-1-(1H-indol-3-yl)-3-({5-[(1E)-2-(pyridin-4-yl)ethenyl]pyridin-3-yl}oxy)propan-2-amine
  • CAS Number: Not available
  • Molecular Formula: C23H22N4O

Research indicates that compounds with similar structures typically exhibit various mechanisms of action, including:

  • Inhibition of Kinases: Many indole derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For instance, compounds related to this structure have shown potential in inducing cell cycle arrest and apoptosis in cancer cells by inhibiting CDK activity .
  • Antioxidant Activity: The presence of the indole structure is often associated with antioxidant properties, which can mitigate oxidative stress in cells, contributing to neuroprotective effects .
  • Anti-inflammatory Effects: Compounds containing pyridazine and indole rings have been noted for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Anticancer Activity

Several studies have evaluated the anticancer potential of similar indole derivatives:

  • A study demonstrated that certain indolyl derivatives could significantly reduce the growth of various human tumor cell lines, with some compounds exhibiting IC50 values as low as 12.8 μM against specific cancer types . This suggests that the compound may hold promise as an anticancer agent.

Neuropharmacological Effects

Indole derivatives have been implicated in neuropharmacology due to their ability to modulate neurotransmitter systems:

  • Compounds similar to this compound have shown effects on serotonin receptors, which are critical in mood regulation and anxiety disorders .

Study on Antiproliferative Effects

In one notable study, a series of indole-based compounds were synthesized and tested for their antiproliferative activity against several cancer cell lines. The most active derivative demonstrated significant inhibition of CDK1 and caused G2/M phase cell cycle arrest, leading to increased apoptosis rates .

CompoundCell LineIC50 (μM)Mechanism
2aSTO12.8CDK1 Inhibition
2bA54914.5Apoptosis Induction

Neuroprotective Studies

Research has also highlighted the neuroprotective capabilities of similar compounds against oxidative stress-induced neuronal damage. These findings are promising for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's .

Scientific Research Applications

Anticancer Activity

Research indicates that indole derivatives, including 2-(1H-indol-1-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone, exhibit significant anticancer properties. These compounds can inhibit the proliferation of various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study demonstrated that similar indole derivatives showed effective inhibition of tumor growth in xenograft models, suggesting potential for development as anticancer agents .

Antimicrobial Properties

The compound has shown promise in antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the pyridazine ring enhances its interaction with bacterial enzymes, leading to effective inhibition.

Case Study:
A recent review highlighted the synthesis and evaluation of related compounds that exhibited antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

Anti-inflammatory Effects

Compounds with indole structures are known for their anti-inflammatory properties. The ability to inhibit cyclooxygenase (COX) enzymes makes these compounds valuable in treating inflammatory diseases.

Case Study:
In vitro studies have reported that certain indole derivatives possess selective COX-II inhibitory activity comparable to established anti-inflammatory drugs like Celecoxib .

Summary Table of Applications

Application AreaDescriptionCase Studies/References
Anticancer ActivityInhibits cancer cell proliferation; induces apoptosis
Antimicrobial EffectsEffective against MRSA and other pathogens
Anti-inflammatoryInhibits COX enzymes; potential for treating inflammatory diseases

Q & A

Basic: What are the critical steps and reaction conditions for synthesizing 2-(1H-indol-1-yl)-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethanone?

Answer:
The synthesis involves multi-step organic reactions:

Pyrrolidine Ring Formation : Cyclization of precursors (e.g., γ-aminobutyric acid derivatives) under basic conditions to generate the pyrrolidine scaffold .

Pyridazine-Oxy Functionalization : Coupling the pyrrolidine ring with pyridazin-3-ol via nucleophilic substitution, requiring inert atmospheres (N₂/Ar) to prevent oxidation .

Indole-Acetyl Conjugation : Reacting 1H-indole with a ketone intermediate using coupling agents like EDCI/HOBt in anhydrous solvents (e.g., DMF) .
Critical Conditions :

  • Temperature control (0–60°C range) to avoid side reactions.
  • Catalysts: Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for pyridazine derivatives) .

Advanced: How can X-ray crystallography resolve structural ambiguities, and what challenges arise during refinement?

Answer:
Methodology :

  • Data Collection : High-resolution (≤1.0 Å) X-ray diffraction data is ideal. Use synchrotron sources for weak scatterers like carbon/nitrogen-heavy compounds .
  • Refinement : SHELXL (via Olex2 interface) for least-squares refinement. Challenges include:
    • Twinned Crystals : Use TWINABS for data integration .
    • Disorder : Apply PART instructions to model disordered pyridazine/indole moieties .
  • Validation : Check R-factors (R₁ < 0.05) and residual density maps (<0.3 e⁻/ų) .

Basic: What spectroscopic techniques confirm the compound’s structure and purity?

Answer:

  • NMR :
    • ¹H/¹³C NMR : Identify indole (δ 7.1–7.8 ppm, aromatic H) and pyrrolidine (δ 3.5–4.0 ppm, N-CH₂) signals .
    • 2D NMR (HSQC, HMBC) : Assign pyridazine-oxy (δ 160–165 ppm, C-O) connectivity .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ at m/z 336.4) .
  • IR Spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹) .

Advanced: How to address contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Answer:
Analytical Steps :

Assay Reprodubility : Validate cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH, ionic strength) .

Compound Stability : Perform HPLC-MS post-assay to check for degradation (e.g., hydrolysis of the ethanone group) .

Target Selectivity : Use siRNA knockdowns or CRISPR-Cas9 models to confirm target-specific effects .
Example : Discrepancies in phosphodiesterase inhibition may arise from off-target binding to PDE4 vs. PDE7 isoforms .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and ANSI Z87.1-compliant goggles .
  • Ventilation : Use fume hoods for weighing/solubilization (TLV: 0.1 mg/m³ for similar indole derivatives) .
  • Spill Management : Absorb with vermiculite, dispose as hazardous waste (EPA/DOT guidelines) .

Advanced: Which computational strategies model the compound’s interaction with biological targets?

Answer:

  • Docking Studies : AutoDock Vina or Schrödinger Glide to predict binding to PDE enzymes. Use PyMOL for visualization .
  • MD Simulations : GROMACS (AMBER force field) to simulate ligand-protein stability over 100 ns trajectories .
  • QSAR : Generate 3D descriptors (e.g., Molinspiro, VolSurf+) to correlate substituent effects (e.g., pyridazine vs. pyrazine) with activity .

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